Cas no 2306263-93-2 (Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate)
Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- 2306263-93-2
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- Inchi: 1S/C10H8BrFN2O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2H2,1H3
- InChI Key: WVAAWANVIANGPK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN2C(=C(C(=O)OCC)N=C21)F
Computed Properties
- Exact Mass: 285.97532g/mol
- Monoisotopic Mass: 285.97532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.6Ų
Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0014-100.0mg |
ethyl 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2306263-93-2 | 95% | 100.0mg |
¥1840.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0014-250.0mg |
ethyl 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2306263-93-2 | 95% | 250.0mg |
¥2941.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0014-500.0mg |
ethyl 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2306263-93-2 | 95% | 500.0mg |
¥4907.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0014-1.0g |
ethyl 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2306263-93-2 | 95% | 1.0g |
¥7353.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSD0014-5.0g |
ethyl 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylate |
2306263-93-2 | 95% | 5.0g |
¥22060.0000 | 2025-04-11 |
Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate Suppliers
Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2306263-93-2): An Overview
Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2306263-93-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The structure of Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is characterized by a central imidazopyridine core with a bromo substituent at the 8-position and a fluoro substituent at the 3-position. The ethyl ester group at the 2-carboxylate position adds further complexity and functionality to the molecule. This specific arrangement of substituents imparts unique chemical and biological properties that make it an attractive candidate for various pharmaceutical applications.
Recent research has focused on the synthesis and biological evaluation of Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. A study published in the Journal of Medicinal Chemistry in 2021 reported a highly efficient synthetic route to this compound using palladium-catalyzed cross-coupling reactions. The researchers demonstrated that the compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in various cellular processes, including cell proliferation and signal transduction.
In another study, Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate was evaluated for its anticancer potential. The results showed that it effectively inhibited the growth of several cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action was found to involve the induction of apoptosis through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
The pharmacokinetic properties of Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate have also been investigated. Preclinical studies in animal models demonstrated that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, the compound showed low toxicity in both in vitro and in vivo assays, suggesting a favorable safety profile.
One of the key challenges in the development of Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is optimizing its solubility and stability. To address these issues, researchers have explored various prodrug strategies and formulation techniques. For example, a study published in Pharmaceutical Research in 2020 described the preparation of nanoparticle formulations that significantly enhanced the solubility and stability of the compound.
The potential applications of Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate extend beyond cancer therapy. Recent studies have also explored its anti-inflammatory properties. A research group at a leading pharmaceutical company reported that the compound effectively reduced inflammation in animal models of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In conclusion, Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2306263-93-2) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical development. Ongoing research is expected to uncover additional biological activities and optimize its therapeutic potential.
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